![molecular formula C4H9BO2 B1470975 [(1S,2R)-2-Methylcyclopropyl]boronic acid CAS No. 1309366-01-5](/img/structure/B1470975.png)
[(1S,2R)-2-Methylcyclopropyl]boronic acid
描述
Boronic acids are organic compounds related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . “[(1S,2R)-2-Methylcyclopropyl]boronic acid” is a specific type of boronic acid with the molecular formula C4H9BO2 .
Molecular Structure Analysis
The molecular structure of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” consists of a boron atom bonded to two hydroxyl groups and a methylcyclopropyl group . The exact mass of this compound is 100.0695597 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “[(1S,2R)-2-Methylcyclopropyl]boronic acid” include a molecular weight of 99.93 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 40.5 Ų .科学研究应用
Sensing Applications
Boronic acids, including [(1S,2R)-2-Methylcyclopropyl]boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This involves the use of boronic acids to modify proteins or manipulate their function .
Separation Technologies
Boronic acids are used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . This involves the use of boronic acids in the synthesis of therapeutic compounds .
Electrophoresis of Glycated Molecules
Boronic acids are used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .
Building Materials for Microparticles
Boronic acids are used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This involves the use of boronic acids in the design of polymers that can release insulin in a controlled manner .
未来方向
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
作用机制
Target of Action
The primary target of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by [(1S,2R)-2-Methylcyclopropyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability and environmental benignity , which suggests that [(1S,2R)-2-Methylcyclopropyl]boronic acid may have favorable ADME properties.
Result of Action
The result of the action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in organic synthesis, drug discovery, and catalysis.
Action Environment
The action of [(1S,2R)-2-Methylcyclopropyl]boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that [(1S,2R)-2-Methylcyclopropyl]boronic acid can perform effectively under a wide range of environmental conditions.
属性
IUPAC Name |
[(1S,2R)-2-methylcyclopropyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMDSGBCAQRLB-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@H]1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



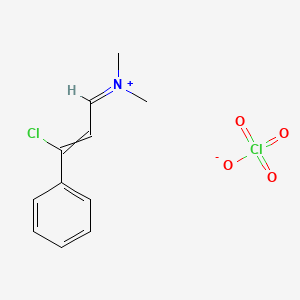
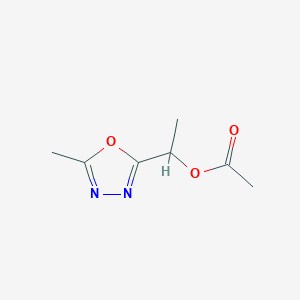
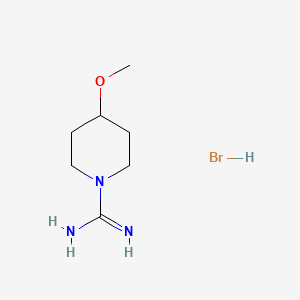


![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)



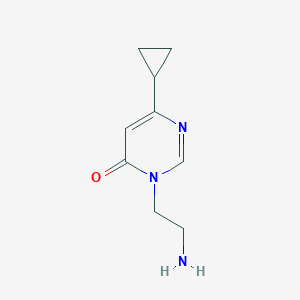

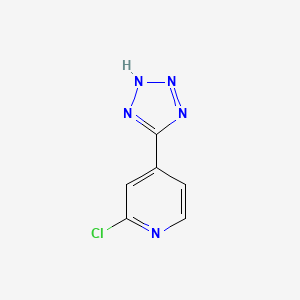
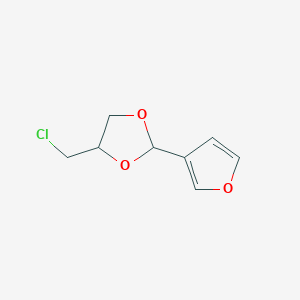
![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)